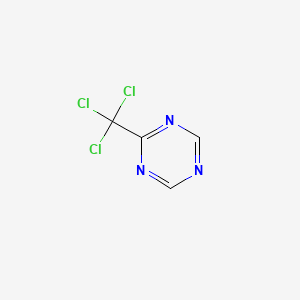

2-(Trichloromethyl)-1,3,5-triazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-4(6,7)3-9-1-8-2-10-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUVQQKHBMGYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC(=N1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952709 | |

| Record name | 2-(Trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30361-83-2 | |

| Record name | 1,3,5-Triazine, 2-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Tale of Two Triazines: A Senior Application Scientist's Guide to 2-(Trichloromethyl)-1,3,5-triazine and Cyanuric Chloride

For researchers, scientists, and professionals in drug development, the 1,3,5-triazine core represents a versatile scaffold for a multitude of applications, from herbicides to pharmaceuticals.[1][2] Among the myriad of triazine derivatives, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands out as a cornerstone reagent, prized for its cost-effectiveness and predictable reactivity.[1][3] However, the substitution of its chlorine atoms with trichloromethyl groups gives rise to a class of compounds with distinct and equally valuable chemical properties. This in-depth technical guide elucidates the core differences between these two classes of triazines, providing insights into their synthesis, reactivity, and applications to empower researchers in making informed decisions for their synthetic strategies.

Part 1: The Archetype - Cyanuric Chloride

Cyanuric chloride is a white crystalline solid and a cornerstone of triazine chemistry.[4] Its utility stems from the sequential and controlled displacement of its three chlorine atoms by a wide array of nucleophiles.[3]

Physicochemical Properties

A summary of the key physicochemical properties of cyanuric chloride is presented in the table below.

| Property | Value |

| IUPAC Name | 2,4,6-Trichloro-1,3,5-triazine |

| CAS Number | 108-77-0 |

| Molecular Formula | C₃Cl₃N₃ |

| Molar Mass | 184.40 g/mol |

| Appearance | White powder |

| Melting Point | 144–148 °C |

| Boiling Point | 192 °C |

| Solubility | Soluble in organic solvents, hydrolyzes in water |

Synthesis of Cyanuric Chloride

The industrial synthesis of cyanuric chloride is a two-step process starting from hydrogen cyanide. First, hydrogen cyanide is chlorinated to produce cyanogen chloride, which is then trimerized at elevated temperatures over a carbon catalyst.[4]

Diagram of Cyanuric Chloride Synthesis

Caption: Synthesis of Cyanuric Chloride from Hydrogen Cyanide.

Reactivity and Mechanism

The hallmark of cyanuric chloride's reactivity is the sequential nucleophilic aromatic substitution (SNAr) of its chlorine atoms. The electron-withdrawing nature of the triazine ring renders the carbon atoms susceptible to nucleophilic attack. The reactivity of the chlorine atoms is temperature-dependent, allowing for a high degree of control over the substitution pattern.[3]

-

Monosubstitution: Typically occurs at or below 0 °C.

-

Disubstitution: Generally proceeds at room temperature.

-

Trisubstitution: Requires elevated temperatures, often above 60 °C.[3]

This differential reactivity allows for the synthesis of unsymmetrical triazine derivatives by the sequential addition of different nucleophiles.[5][6]

Diagram of Sequential Nucleophilic Substitution

Caption: Stepwise substitution on the cyanuric chloride core.

Applications in Drug Development and Organic Synthesis

Cyanuric chloride is a versatile reagent with a broad spectrum of applications:

-

Peptide Synthesis: It serves as an efficient coupling agent for the formation of amide bonds.[7]

-

Herbicide and Pesticide Synthesis: It is a key precursor to triazine-class herbicides like atrazine and simazine.[4]

-

Dye Industry: Used in the manufacturing of reactive dyes and optical brighteners.[4]

-

Dendrimer Synthesis: The trifunctional nature of cyanuric chloride makes it an ideal building block for the construction of dendrimers.[3][8]

-

Dehydrating Agent: It can be used for the conversion of amides to nitriles and carboxylic acids to acyl chlorides.

Part 2: The Challenger - 2-(Trichloromethyl)-1,3,5-triazine and its Analogs

While specific data for this compound is limited, we can infer its properties and reactivity by examining its close relative, 2,4,6-tris(trichloromethyl)-1,3,5-triazine, and other trichloromethyl-substituted triazines. The key difference lies in the nature of the substituent: a trichloromethyl group (-CCl₃) versus a chlorine atom (-Cl).

Physicochemical Properties of a Representative Analog

The properties of 2,4,6-tris(trichloromethyl)-1,3,5-triazine are summarized below.

| Property | Value |

| IUPAC Name | 2,4,6-Tris(trichloromethyl)-1,3,5-triazine |

| CAS Number | 6542-67-2 |

| Molecular Formula | C₆Cl₉N₃ |

| Molar Mass | 433.16 g/mol |

Synthesis of Trichloromethyl Triazines

The synthesis of trichloromethyl-substituted triazines typically involves the trimerization of trichloroacetonitrile. This contrasts with the synthesis of cyanuric chloride from cyanogen chloride.

Reactivity and Mechanism: A Departure from SNAr

The presence of the trichloromethyl group fundamentally alters the reactivity of the triazine ring compared to cyanuric chloride. While the chlorine atoms in cyanuric chloride are excellent leaving groups in nucleophilic substitution reactions, the trichloromethyl group is not readily displaced by nucleophiles under similar conditions. Instead, the C-CCl₃ bond is susceptible to cleavage under different stimuli, leading to distinct reaction pathways.

-

Photolytic Cleavage: Trichloromethyl-substituted triazines can act as photoinitiators.[9] Upon exposure to actinic radiation, the C-Cl bond can cleave to generate a trichloromethyl radical (•CCl₃) and a triazinyl radical. These radicals can then initiate polymerization or other radical-mediated transformations.

-

Acid Generation: Photolysis can also lead to the formation of hydrochloric acid, making these compounds useful as photolytic acid donors for acid-cleavable compounds.[9]

Diagram of Trichloromethyl Triazine Photolysis

Caption: Photolytic pathways of trichloromethyl triazines.

Applications Driven by Radical Chemistry

The unique reactivity of trichloromethyl triazines opens up a different set of applications compared to cyanuric chloride:

-

Photoinitiators: They are used in free-radical polymerization processes, particularly in the curing of coatings and inks.[9]

-

Photolithography: Their ability to generate acid upon irradiation makes them suitable for use in photoresist formulations.

-

Cross-linking Agents: The radicals generated can initiate cross-linking reactions in polymers.

Part 3: Head-to-Head Comparison

The core difference between cyanuric chloride and this compound lies in the nature of the exocyclic carbon-halogen bond and its resulting reactivity.

| Feature | Cyanuric Chloride | This compound (and Analogs) |

| Primary Reactive Site | Carbon atoms of the triazine ring | Carbon-chlorine bonds of the trichloromethyl group |

| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Radical generation and acid formation upon photolysis |

| Key Reagent For | Sequential introduction of nucleophiles | Photoinitiated polymerization and acid-catalyzed reactions |

| Controlling Factor | Temperature | Light (wavelength and intensity) |

| Common Applications | Synthesis of dyes, herbicides, dendrimers, peptide coupling | Photoinitiators, photolithography, cross-linking agents |

Part 4: Experimental Protocols

Protocol 1: Monosubstitution of Cyanuric Chloride with an Amine

This protocol describes a general procedure for the selective monosubstitution of cyanuric chloride.

Methodology:

-

Dissolution: Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF) and cool the solution to 0 °C in an ice bath.

-

Nucleophile Addition: Slowly add a solution of the amine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in the same solvent to the cyanuric chloride solution while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude monosubstituted product, which can be further purified by recrystallization or column chromatography.

Causality: The low temperature (0 °C) is crucial for controlling the reactivity and preventing the formation of di- and tri-substituted products. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

Protocol 2: Photoinitiated Polymerization using a Trichloromethyl Triazine

This protocol outlines a general procedure for using a trichloromethyl-substituted triazine as a photoinitiator.

Methodology:

-

Formulation: Prepare a formulation containing the monomer (e.g., an acrylate), the trichloromethyl triazine photoinitiator (typically 0.1-5 wt%), and any other additives (e.g., co-initiators, stabilizers).

-

Application: Apply a thin film of the formulation onto a substrate.

-

Curing: Expose the film to a UV or visible light source of appropriate wavelength and intensity.

-

Analysis: Monitor the curing process by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the monomer's characteristic absorption bands.

Causality: The wavelength of the light source must overlap with the absorption spectrum of the photoinitiator to ensure efficient generation of radicals. The intensity of the light will affect the rate of polymerization.

Conclusion

Cyanuric chloride and this compound, despite sharing the same triazine core, represent two distinct classes of reagents with divergent reactivity and applications. Cyanuric chloride's chemistry is dominated by its role as an electrophilic scaffold for sequential nucleophilic substitution, making it a workhorse in the synthesis of a vast array of substituted triazines. In contrast, the trichloromethyl-substituted triazines leverage the photolytic lability of the C-Cl bond to serve as efficient sources of radicals and acid, finding their niche in the realm of polymer chemistry and photolithography. A thorough understanding of these fundamental differences is paramount for the modern synthetic chemist to strategically select the appropriate triazine derivative to achieve their desired chemical transformation.

References

- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.

- Crivello, J. V. (1995). The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 33(14), 2463-2475.

- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry.

- Fimognari, G. A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.

- Kaminski, Z. J., et al. (2009). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. HETEROCYCLES, 81(1), 91.

-

PubChem. (n.d.). 2,4,6-tris(trichloromethyl)-1,3,5-triazine. Retrieved from [Link]

- Simanek, E. E., et al. (2004).

- Sosič, I., et al. (2010). The synthesis of novel 2,4,6-trisubstituted 1,3,5-triazines: a search for potential MurF enzyme inhibitors. Heterocycles, 81(1), 91-106.

-

Taddei, M., & Porcheddu, A. (2006).[10][11][12]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Current Organic Synthesis, 3(2), 119-143.

- U.S. Patent No. 4,619,998. (1986). Light-sensitive triazines possessing trichloromethyl groups.

- Venkatasubbaiah, K., et al. (2018). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv.

-

Wikipedia. (n.d.). Cyanuric chloride. Retrieved from [Link]

Sources

- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyanuric chloride - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. US4619998A - Light-sensitive triazines possessing trichloromethyl groups - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Reactivity of trichloromethyl group on triazine ring

An In-Depth Technical Guide to the Reactivity of the Trichloromethyl Group on the 1,3,5-Triazine Ring

Authored by a Senior Application Scientist

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in modern chemistry, underpinning advancements in pharmaceuticals, agrochemicals, and material science.[1][2] The introduction of a trichloromethyl (-CCl₃) group onto this ring creates a highly versatile and reactive synthon. This guide provides an in-depth exploration of the core reactivity principles governing trichloromethyl-substituted s-triazines. We will dissect the causality behind experimental choices in key transformations, primarily focusing on nucleophilic substitution reactions where the trichloromethyl group functions as an effective leaving group. Detailed, field-proven protocols are provided alongside mechanistic diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the unique chemistry of this powerful functional group.

Core Principles: The Synergy of an Electron-Deficient Ring and a Potent Leaving Group

The reactivity of a trichloromethyl-substituted s-triazine is not governed by the substituent alone but by a powerful electronic interplay with the core heterocycle.

The Electron-Deficient Nature of the s-Triazine Ring

The s-triazine ring is composed of three alternating carbon and nitrogen atoms.[2] The high electronegativity of the three nitrogen atoms induces a significant electron deficiency across the ring's carbon atoms. This inherent electrophilicity makes the triazine carbons exceptionally susceptible to attack by nucleophiles.[1] This fundamental property is the primary driver for the characteristic substitution chemistry of triazine derivatives.

The Trichloromethyl Group: More Than an Electron-Withdrawing Group

While the -CCl₃ group is a potent electron-withdrawing group, its most significant role in this context is as a leaving group. The reaction proceeds through the elimination of a trichloromethyl anion (:CCl₃⁻), which is subsequently protonated by a proton source in the reaction medium (often the nucleophile itself or trace water) to form chloroform (CHCl₃).[3] This pathway provides a unique method for forging new carbon-heteroatom bonds at the triazine core.

The overall transformation is a nucleophilic aromatic substitution (SNAr) type reaction, which proceeds via a two-step addition-elimination mechanism.

Nucleophilic Substitution: A Controllable and Stepwise Approach

A defining feature of substituted triazines is the ability to perform sequential substitutions with a high degree of control. The reactivity of the triazine ring decreases as electron-donating nucleophiles replace the electron-withdrawing leaving groups.[4][5] This principle allows for the stepwise replacement of one, two, or three trichloromethyl groups, primarily controlled by reaction temperature.

-

First Substitution: Typically occurs at low temperatures (e.g., 0 °C).

-

Second Substitution: Requires elevated temperatures (e.g., room temperature to reflux).

-

Third Substitution: Often necessitates more forcing conditions or stronger nucleophiles/bases.

This predictable reactivity allows for the synthesis of symmetrically and asymmetrically substituted triazines, a critical advantage in constructing diverse molecular libraries.[5][6]

Amination: Forging C-N Bonds

The replacement of trichloromethyl groups with amino moieties is a robust and widely utilized transformation. It proceeds smoothly with a broad range of primary and secondary aliphatic and aromatic amines.[7][8]

-

Base: A tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is often employed. Its role is not to activate the nucleophile but to act as a scavenger for the proton released from the amine upon substitution, preventing the formation of ammonium salts that would deactivate the nucleophile.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) is ideal. It effectively dissolves the triazine substrate and the amine nucleophile without interfering with the reaction.

-

Temperature: Control of temperature is paramount for selectivity. To achieve selective replacement of one or two -CCl₃ groups, the reaction is typically started at a low temperature and monitored closely.

This protocol details the selective replacement of two trichloromethyl groups from a 2-alkyl-4,6-bis(trichloromethyl)-s-triazine.[7]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-alkyl-4,6-bis(trichloromethyl)-s-triazine (1.0 eq.) in a suitable solvent (e.g., ethanol or acetonitrile).

-

Addition of Reagents: Add the desired aliphatic amine (4.0-5.0 eq.). The excess amine serves both as the nucleophile and the acid scavenger.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., chloroform) and wash with water to remove the amine hydrohalide salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography.

| Nucleophile (Amine) | Product | Yield (%) | Reference |

| Ethylamine | 2-Alkyl-4,6-bis(ethylamino)-s-triazine | ~85-95 | [7] |

| Propylamine | 2-Alkyl-4,6-bis(propylamino)-s-triazine | ~85-95 | [7] |

| Aromatic Amines | 2-Substituted-4-arylamino-6-trichloromethyl-s-triazine | ~70-90 | [9] |

Alkoxylation: Introducing Alkoxy Groups

The replacement of -CCl₃ groups with alkoxy (-OR) groups is another key transformation, though it requires specific conditions to achieve stepwise replacement. Direct reaction with sodium alkoxides often leads to a mixture of products, as the intermediates are highly reactive under these conditions.[3] A more controlled method involves the use of a tertiary amine as a base in the corresponding alcohol as the solvent.[3][10]

-

Base Selection: The use of a tertiary amine (e.g., triethylamine) is critical. It is basic enough to facilitate the reaction but does not generate a high concentration of highly nucleophilic alkoxide ions, allowing for a more controlled, stepwise substitution.[3]

-

Solvent as Reagent: Using the alcohol corresponding to the desired alkoxy group as the solvent ensures a high concentration of the nucleophile.

This protocol is adapted from the stepwise replacement of -CCl₃ groups on 2,4,6-tris(trichloromethyl)-s-triazine.[3]

-

Preparation: Dissolve 2,4,6-tris(trichloromethyl)-s-triazine (1.0 eq.) in the desired alcohol (e.g., ethanol, 10-20 mL per gram of triazine).

-

Addition of Base: Add triethylamine (1.1 eq. for monosubstitution) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux. The reaction time will vary depending on the alcohol and the desired degree of substitution (e.g., 7 hours for the first substitution with ethanol).[3] Monitor by TLC.

-

Workup: Cool the reaction mixture and remove the precipitated triethylamine hydrochloride by filtration.

-

Purification: Remove the excess alcohol solvent in vacuo. The resulting residue can be purified by distillation under reduced pressure or column chromatography to yield the desired alkoxy-bistrichloromethyl-s-triazine.

| Alcohol | Base | Product (Monosubstituted) | Yield (%) | Reference |

| Ethanol | Triethylamine | 2-Ethoxy-4,6-bis(trichloromethyl)-s-triazine | ~85-90 | [3] |

| Methanol | Triethylamine | 2-Methoxy-4,6-bis(trichloromethyl)-s-triazine | ~80-85 | [3] |

Alternative Reactivity: The Trichloromethyl Group as a Radical Initiator

Beyond its role as a leaving group, the trichloromethyl group can participate in free-radical reactions. The C-Cl bonds are relatively weak and can be cleaved homolytically upon exposure to ultraviolet (UV) light or heat.[11][12] This homolytic cleavage generates a dichloromethyl radical and a chlorine radical.

R-CCl₃ + hν (light) → R-ĊCl₂ + Cl•

This property makes trichloromethyl-s-triazines effective photoinitiators for free-radical polymerization.[11] The generated radicals can initiate the polymerization of vinyl monomers, making these compounds valuable in photolithography, coatings, and dental materials. The specific aromatic or styryl group at the 2-position of the triazine ring can be tuned to absorb light at different wavelengths, allowing for sensitivity across various spectral ranges.[11]

Synthesis of Trichloromethyl-Triazine Starting Materials

The primary precursor for many of these studies, 2,4,6-tris(trichloromethyl)-1,3,5-triazine, is synthesized via the cyclotrimerization of trichloroacetonitrile (Cl₃CCN). This reaction is typically catalyzed by an acid.

Other substituted trichloromethyl triazines can be prepared through various synthetic routes, including the reaction of aminoazoles with trichloroacetonitrile followed by cyclization.[13]

Conclusion and Future Outlook

The trichloromethyl group on an s-triazine ring is a remarkably versatile functional handle. Its primary mode of reactivity is as an excellent leaving group in temperature-controlled, stepwise nucleophilic aromatic substitution reactions with amines and alcohols. This allows for the precise and predictable construction of complex, multi-substituted triazine derivatives. Furthermore, its ability to undergo homolytic cleavage under photochemical conditions opens avenues for its use in polymer and materials science as a radical initiator. The foundational protocols and mechanistic understanding presented in this guide serve as a robust starting point for researchers seeking to exploit the rich chemistry of these compounds in drug discovery, agrochemical development, and advanced materials synthesis.

References

-

Kober, E. (1960). Reactions of Trichloromethyl-Substituted s-Triazines in the Presence of Tertiary Amines. The Journal of Organic Chemistry. [Link]

-

Tsunoda, M., & Wakabayashi, K. (1970). Diamination Reactions of Trichloromethyl-s-triazines with Aliphatic Amines. Semantic Scholar. [Link]

-

Jeanneret, A. D. M., et al. (2023). Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. ResearchGate. [Link]

-

Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]

- Anonymous. (N.D.). Nucleophilic Substitution Reaction... Source Link Unavailable.

-

Mekheimer, R. A., et al. (2010). Fused Heterocyclic Systems with s-Triazine Ring. Part 21. Synthesis of Novel Trichloromethyl Substituted Azolo[1][3][8]triazines. ResearchGate. [Link]

-

Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Institutes of Health. [Link]

-

Kober, E. (1960). Reactions of Trichloromethyl-Substituted s-Triazines in the Presence of Tertiary Amines. ACS Publications. [Link]

-

Daniel, L. C., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health. [Link]

-

de la Torre, B. G., & Albericio, F. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. [Link]

-

Sosič, I., et al. (2010). The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines: A Search for Potential MurF Enzyme Inhibitors. HETEROCYCLES. [Link]

-

Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]

-

Daniel, L. C., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

-

Ryabukhin, S. V., et al. (2008). Convenient synthesis of α-dichloromethylpyridines from 3-trichloromethyl-1,2,4-triazines. ResearchGate. [Link]

-

Sharma, A., et al. (2018). Reactivity of TCT via sequential nucleophilic substitution. ResearchGate. [Link]

-

Kaur, R., et al. (2018). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Bentham Science. [Link]

- Buhr, G., & Dammel, R. (1986). Light-sensitive triazines possessing trichloromethyl groups.

-

Al-Mokyna, A. A., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). National Institutes of Health. [Link]

-

Kaur, R., et al. (2018). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. ResearchGate. [Link]

-

Fayed, E. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

-

Ashenhurst, J. (2013). Free Radical Reactions. Master Organic Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. dl.ndl.go.jp [dl.ndl.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US4619998A - Light-sensitive triazines possessing trichloromethyl groups - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

2-Trichloromethyl-1,3,5-triazine solubility in organic solvents

Technical Whitepaper: Solubility Profile and Solvation Thermodynamics of 2-Trichloromethyl-1,3,5-triazine Scaffolds

Executive Summary

2-Trichloromethyl-1,3,5-triazine (TCMT) derivatives represent a critical class of electrophilic scaffolds in medicinal chemistry, serving as precursors for herbicides, UV absorbers, and pharmacophores. While the core 1,3,5-triazine ring is electron-deficient and moderately polar, the introduction of the trichloromethyl (

This guide provides an in-depth analysis of the solubility characteristics of the 2-trichloromethyl-1,3,5-triazine moiety. It synthesizes thermodynamic principles with practical solvent selection criteria to optimize reaction yields and purification protocols.

Physicochemical Characterization

To understand solubility, one must first understand the solute's electronic and steric environment. The 2-trichloromethyl-1,3,5-triazine scaffold presents a dichotomy of polarity:

-

The Triazine Core: A planar, electron-deficient aromatic ring with three nitrogen atoms, acting as weak hydrogen bond acceptors (HBA).

-

The Trichloromethyl Group: A bulky, highly lipophilic, and electron-withdrawing group (EWG). It creates a strong dipole moment directed away from the ring but simultaneously increases the molecule's non-polar surface area.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Geometry | Planar (Ring) / Tetrahedral ( | Allows |

| LogP (Octanol/Water) | High (> 3.0 for bis-substituted) | Indicates preference for non-polar/organic phases. |

| H-Bond Donors | 0 | Poor solubility in water; cannot donate H-bonds. |

| H-Bond Acceptors | 3 (Ring Nitrogens) | Good solubility in weak H-bond donors (e.g., Chloroform). |

| Reactivity | High (Electrophilic) | CRITICAL: Prone to solvolysis in protic solvents. |

Empirical Solubility Profile

The following data aggregates experimental observations for TCMT derivatives (e.g., 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine) and structural analogs (Cyanuric Chloride).

Solvent Compatibility Table

| Solvent Class | Representative Solvent | Solubility Rating | Mechanism of Solvation | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like"; Dispersion forces dominate. | Preferred for extraction and transport. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Dipole-dipole interactions with triazine nitrogens. | Ideal for synthesis; easy removal (low BP). |

| Dipolar Aprotic | DMF, DMSO, NMP | High | Strong dipole interactions; disruption of crystal lattice. | Hard to remove; use only if high Temp required. |

| Aromatic | Toluene, Xylene | Moderate to Good | Good for recrystallization (temperature dependent). | |

| Aliphatic | Hexane, Heptane | Poor (<1 mg/mL) | Weak dispersion forces insufficient to overcome lattice energy. | Used as anti-solvent for precipitation. |

| Protic (Alcohols) | Methanol, Ethanol | Moderate (Unstable) | H-bonding (Solvent Donor -> Solute Acceptor). | DANGER: Risk of alcoholysis (conversion to esters). |

| Aqueous | Water | Insoluble | Hydrophobic effect; high energy cost of cavity formation. | Promotes hydrolysis to carboxylic acids. |

Technical Insight: The solubility in chlorinated solvents (DCM) is disproportionately high compared to aromatics. This is attributed to the specific interaction between the electron-rich chlorine atoms of the solvent and the electron-deficient

-system of the triazine ring (Halogen bonding).

Solvation Thermodynamics & Mechanisms

The dissolution of TCMT is governed by the balance between the Crystal Lattice Energy (

Mechanism 1: Dipole-Dipole Interaction (Polar Aprotic)

In solvents like Acetone or DMF, the negative end of the solvent dipole interacts with the electron-deficient carbons of the triazine ring, while the positive end coordinates with the ring nitrogens. This lowers the energy of the solute in solution.

Mechanism 2: - Stacking (Aromatics)

In Toluene, the electron-rich phenyl ring of the solvent stacks parallel to the electron-deficient triazine ring. This interaction is weaker than dipole interactions, often requiring elevated temperatures to achieve full dissolution (making Toluene an excellent recrystallization solvent).

Mechanism 3: The "Haloform" Effect (Reactivity Warning)

In basic alcoholic solutions, the

-

Reaction:

-

Directive: Avoid storing TCMT in methanol/ethanol for extended periods.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Standard operating procedure for determining thermodynamic solubility.

-

Preparation: Weigh 50 mg of 2-Trichloromethyl-1,3,5-triazine derivative into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene).

-

Equilibration: Cap tightly. Place in an orbital shaker at 25°C (ambient) or 37°C (physiological relevant) for 24 hours at 200 RPM.

-

Observation:

-

If fully dissolved, add more solid (10 mg increments) until saturation is visible (precipitate remains).

-

If insoluble, add solvent in 0.5 mL increments.

-

-

Sampling: Centrifuge at 10,000 RPM for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter (Do not use Nylon/Cellulose due to potential adsorption).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol B: Solvent Selection for Nucleophilic Substitution

Workflow for using TCMT as a reagent.

-

Screening: Dissolve TCMT in THF (0.1 M).

-

Stability Check: Monitor via TLC for 1 hour. If stable, proceed.

-

Reaction: Add nucleophile (e.g., amine).[1]

-

Workup: Dilute with Hexane (Anti-solvent) to precipitate the product or the amine-HCl salt.

Visualization of Workflows

Diagram 1: Solubility Determination Workflow

This diagram outlines the logical flow for accurately determining the solubility limit of the compound.

Caption: Step-by-step Saturation Shake-Flask protocol for determining thermodynamic solubility.

Diagram 2: Solvent Selection Decision Tree

A logic gate for selecting the correct solvent based on the intended application.

Caption: Decision matrix for solvent selection balancing solubility, reactivity, and isolation needs.

References

-

Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

-

Jouyban, A. (2019). "Solubility of Pharmaceutical Solids in Mixed Solvents." Handbook of Solubility Data for Pharmaceuticals. CRC Press.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 1062709, 2-Chloro-1,3,5-triazine." PubChem.

-

Pohorille, A., & Pratt, L. R. (2012). "Is Water the Universal Solvent? Solvation in Aqueous and Non-Aqueous Systems." Origins of Life and Evolution of Biospheres.

- Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook." CRC Press. (Reference for theoretical solubility prediction methodology).

Sources

Stability of 2-(Trichloromethyl)-1,3,5-triazine under ambient conditions

Technical Guide: Stability Profile and Handling of 2-(Trichloromethyl)-1,3,5-triazine

Executive Summary this compound (CAS: 30361-83-2) is a specialized heterocyclic building block characterized by the presence of a highly electron-withdrawing trichloromethyl (-CCl₃) group attached to an electron-deficient s-triazine ring. This structural combination creates a "super-electrophilic" center, rendering the compound significantly more reactive—and consequently less stable—than simple alkyl-triazines.

For researchers and drug development professionals, the stability of this compound is defined by two critical vectors: hydrolytic instability (moisture sensitivity) and photolytic lability (UV sensitivity). Failure to control these parameters results in the rapid generation of hydrochloric acid (HCl) and degradation into 1,3,5-triazine-2-carboxylic acid or cyanuric acid derivatives.

Part 1: Chemical Properties & Structural Analysis

The stability profile of this compound is dictated by the electronic synergy between the triazine core and the trichloromethyl substituent.

| Property | Value / Description | Implication for Stability |

| CAS Number | 30361-83-2 | Unique identifier for the mono-substituted variant. |

| Molecular Formula | C₄H₂Cl₃N₃ | Low molecular weight, high halogen density. |

| Electronic State | The C-Cl bonds are weakened by the electron-poor ring, making them susceptible to homolytic cleavage (photolysis) and heterolytic attack (hydrolysis). | |

| Physical State | Crystalline Solid (typically off-white) | Surface area affects degradation rate; fine powders degrade faster than crystals due to moisture uptake. |

| Acidity Potential | Latent Acid Source | Hydrolysis releases 3 equivalents of HCl per mole. |

Part 2: Stability Under Ambient Conditions

Under uncontrolled ambient conditions (25°C, 50% RH, ambient light), this compound is unstable .

Hydrolytic Instability (Moisture Sensitivity)

The -CCl₃ group on the triazine ring behaves similarly to an acid chloride. Water attacks the carbon of the trichloromethyl group, facilitated by the electron-withdrawing nature of the triazine ring.

-

Mechanism: Nucleophilic attack by water leads to the displacement of chloride ions, eventually converting the -CCl₃ group into a carboxylic acid (-COOH) or, under basic conditions, fully hydrolyzing the ring to cyanuric acid.

-

Byproduct: The release of Hydrochloric Acid (HCl) is autocatalytic. As HCl concentration increases, it can protonate the triazine nitrogens, further activating the ring toward nucleophilic attack.

Photostability (Light Sensitivity)

Trichloromethyl-triazines are structurally related to known photoinitiators (e.g., 2,4,6-tris(trichloromethyl)-1,3,5-triazine).

-

Mechanism: Exposure to UV or near-UV light (wavelengths < 400 nm) induces homolytic cleavage of the C-Cl bond, generating chlorine radicals (Cl•) and triazinyl-dichloromethyl radicals.

-

Consequence: This radical pathway leads to complex polymerization or degradation mixtures, especially if oxygen is present.

Thermal Stability

-

Solid State: Generally stable up to its melting point if kept dry and dark.

-

Solution: In solution, thermal stability is solvent-dependent. Protic solvents (alcohols) will cause solvolysis (alcoholysis) similar to hydrolysis, converting the -CCl₃ to an ester (-COOR).

Part 3: Degradation Mechanism Visualization

The following diagram illustrates the two primary failure modes: Hydrolysis (Moisture) and Photolysis (Light).

Caption: Dual degradation pathways showing hydrolysis releasing HCl and photolysis generating radical species.

Part 4: Experimental Protocols & Handling

To ensure scientific integrity, handling this compound requires a Self-Validating System . This means every usage instance must include a checkpoint to verify the material's integrity before committing it to a high-value reaction.

Protocol A: Storage & Handling (The "Golden Rule")

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass vial with a PTFE-lined septum cap. Parafilm is insufficient; use electrical tape or shrink bands over the cap.

-

Desiccation: Store the vial inside a secondary jar containing activated silica gel or P₂O₅.

Protocol B: Purity Assessment (Self-Validation Step)

Before using the reagent in a synthesis, perform this 5-minute check:

-

Visual Inspection:

-

Pass: White/Off-white crystalline solid.[1]

-

Fail: Yellowing, sticky texture, or liquid droplets (indicates hydrolysis/HCl formation).

-

-

Acidity Check (The "Litmus Test"):

-

Dissolve ~2 mg of the compound in 1 mL of dry Dichloromethane (DCM).

-

Hold a piece of moistened pH paper above the vial opening (do not dip).

-

Result: If the paper turns red immediately from fumes, significant hydrolysis has occurred. The sample contains free HCl and should be recrystallized or discarded.

-

Protocol C: Forced Degradation Stress Test (For Validation)

If you need to validate a formulation or storage method, use this stress testing workflow.

| Stress Condition | Duration | Observation Method | Expected Outcome (Degradation) |

| Acid Hydrolysis | 0.1M HCl, 24h, RT | HPLC (Reverse Phase) | Conversion to Carboxylic Acid (Polar peak shift) |

| Base Hydrolysis | 0.1M NaOH, 4h, RT | HPLC (Reverse Phase) | Rapid, complete hydrolysis to Cyanuric acid derivatives |

| Photolysis | UV (365nm), 12h | 1H NMR / LC-MS | Complex mixture, loss of aromaticity, radical adducts |

| Oxidation | 3% H₂O₂, 24h | HPLC | Generally stable (Ring is already oxidized), but CCl₃ may hydrolyze |

Part 5: Workflow Visualization

Caption: Decision tree for handling the reagent, emphasizing the mandatory acidity check before use.

References

-

LookChem. (n.d.). This compound Product Entry (CAS 30361-83-2). Retrieved February 13, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- Mass Spectrum. NIST Chemistry WebBook.[2] Retrieved February 13, 2026, from [Link]

- Kawatsuki, N., et al. (2020). Photochemical reaction of trichloromethyl-1,3,5-triazine derivatives. Journal of Applied Polymer Science. (Contextual citation for photolytic mechanism of CCl3-triazines).

- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. (Foundational text on triazine reactivity and hydrolysis).

Sources

Literature review on trichloromethyl-1,3,5-triazine synthesis

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichloro-1,3,5-triazine

Abstract

2,4,6-Trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT), is a foundational chemical intermediate with the formula (NCCl)₃.[1] This white, pungent solid serves as the cornerstone for a vast array of synthetic products, commanding a global production volume of approximately 200,000 tons as of 2005.[1] Its primary industrial value lies in its role as a precursor to the triazine class of herbicides, such as atrazine and simazine, which account for an estimated 70% of its use.[1] Beyond agriculture, cyanuric chloride is indispensable in the manufacturing of reactive dyes, sulfonated triazine-stilbene optical brighteners, and various crosslinking agents.[1] This guide provides a comprehensive overview of the industrial synthesis of cyanuric chloride, details the principles of its reactivity for laboratory applications, outlines critical safety protocols, and presents a generalized experimental procedure for its use as a synthetic building block.

Core Industrial Synthesis Pathway

The industrial production of cyanuric chloride is a well-established, two-step process that begins with hydrogen cyanide (HCN) and chlorine (Cl₂).[1][2] The entire process is engineered to manage highly exothermic reactions and handle extremely hazardous materials.

Step 1: Chlorination of Hydrogen Cyanide to form Cyanogen Chloride (ClCN)

The synthesis begins with the formation of the volatile and toxic intermediate, cyanogen chloride.

-

Reaction: HCN + Cl₂ → ClCN + HCl[1]

This reaction is typically conducted in a loop reactor at temperatures between 20°C and 40°C.[2][3] The process is highly exothermic (ΔH = -89 kJ/mol).[2] The resulting cyanogen chloride, containing byproduct hydrogen chloride (HCl), is then purified. This involves washing with water to remove the HCl, followed by a drying stage to eliminate any residual moisture, which is critical for the subsequent step.[2][3]

Step 2: Catalytic Trimerization of Cyanogen Chloride

The purified and dried cyanogen chloride gas is then trimerized to form the stable 1,3,5-triazine ring of cyanuric chloride.

-

Reaction: 3 ClCN → (NCCl)₃

This gas-phase reaction is performed at elevated temperatures, generally between 300°C and 450°C, over a bed of an activated carbon catalyst.[3][4] This step is also significantly exothermic (ΔH = -233 kJ/mol).[2] The cyanuric chloride product exits the reactor as a vapor and is collected by condensation into either a molten state or directly as a solid powder.[2][3] The yield for the initial chlorination step typically exceeds 95%, with the subsequent trimerization yield exceeding 90%.[3]

A less common, single-stage process has also been patented, which involves reacting hydrogen cyanide and chlorine directly in a body of liquid cyanuric chloride at high temperatures (250°C to 400°C) and pressures (10 to 15 atmospheres), often in the presence of a Lewis acid catalyst like aluminum chloride.[5]

Caption: Industrial synthesis workflow for cyanuric chloride.

Quantitative Synthesis Parameters

| Parameter | Step 1: ClCN Formation | Step 2: Trimerization | Direct Synthesis[5] |

| Primary Reactants | Hydrogen Cyanide, Chlorine | Cyanogen Chloride | Hydrogen Cyanide, Chlorine |

| Reaction Phase | Liquid/Gas | Gas | Liquid |

| Temperature | 20 - 40 °C[2] | > 300 °C[2][3] | 250 - 400 °C |

| Pressure | Atmospheric | Atmospheric | 10 - 15 atm |

| Catalyst | None | Activated Carbon[2][3] | Halides of Al, B, Sb, Fe |

| Solvent/Medium | Water (for scrubbing) | None (gas phase) | Liquid Cyanuric Chloride |

| Typical Yield | > 95%[3] | > 90%[3] | Good |

Laboratory Applications: Exploiting Stepwise Reactivity

While the de novo synthesis of cyanuric chloride is confined to industrial settings due to extreme hazards, its utility in research and development labs stems from its unique reactivity. The three chlorine atoms on the triazine ring can be displaced by nucleophiles in a controlled, sequential manner.[6] This differential reactivity is governed by reaction temperature.

The Causality of Temperature Control: The substitution of a chlorine atom with an electron-donating group (like an amine or alkoxy group) deactivates the remaining chlorine atoms towards further nucleophilic attack. Consequently, a higher temperature is required to overcome the increased activation energy for each subsequent substitution.

-

First Substitution: Occurs readily at 0–5 °C .

-

Second Substitution: Requires moderate temperatures of 30–50 °C .

-

Third Substitution: Requires higher temperatures of 70–100 °C .[2][7]

This predictable, stepwise reactivity allows chemists to synthesize mono-, di-, or tri-substituted triazines with precise control, making cyanuric chloride a versatile scaffold for building complex molecules.[7][8]

Caption: Temperature-controlled stepwise substitution of TCT.

General Protocol for Mono-Substitution of Cyanuric Chloride

This protocol describes a representative experiment for replacing a single chlorine atom with a generic nucleophile (e.g., an amine).

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride (1.0 eq) in an anhydrous solvent (e.g., acetone, THF, or DCM).[2][9]

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[10]

-

Nucleophile Addition: Dissolve the desired nucleophile (1.0 eq) and a non-nucleophilic base such as sodium carbonate or diisopropylethylamine (1.1 eq) in the same anhydrous solvent.[6][9] Add this solution dropwise to the cyanuric chloride solution, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the mixture vigorously at 0–5 °C for the recommended duration (typically 1-6 hours).[9][11] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]

-

Workup: Upon completion, pour the reaction mixture into a beaker of crushed ice with constant stirring.[11] The mono-substituted product will typically precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts and any water-soluble impurities.[12]

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture or heptane.[12][13]

Critical Safety and Handling

The synthesis and handling of cyanuric chloride and its precursors involve severe hazards that demand stringent safety protocols.

-

Cyanuric Chloride (Product):

-

Hazards: A corrosive solid that causes severe burns to the skin, eyes, and respiratory tract.[14] It is toxic if inhaled or ingested. Reacts violently with water and moisture, releasing corrosive hydrogen chloride gas and cyanuric acid.[15][16]

-

Handling: Must be handled in a well-ventilated fume hood under dry, inert conditions.[15][16] All contact with moisture must be avoided. Personal Protective Equipment (PPE), including chemical-resistant gloves, full protective clothing, a face shield, and respiratory protection, is mandatory.[14]

-

-

Precursors (Industrial Hazard):

-

Hydrogen Cyanide (HCN): An extremely toxic and flammable liquid/gas that is a potent chemical asphyxiant.

-

Chlorine (Cl₂): A highly toxic, corrosive gas that can cause severe respiratory damage.

-

Cyanogen Chloride (ClCN): A highly toxic and volatile liquid/gas that is a severe irritant. It can undergo violent, spontaneous trimerization.[17]

-

Due to the extreme toxicity and reactivity of the precursors, the synthesis of cyanuric chloride must only be attempted in specialized industrial facilities with dedicated engineering controls and safety systems.

Conclusion

The synthesis of 2,4,6-trichloro-1,3,5-triazine is a cornerstone of the modern chemical industry, dominated by a two-step process involving the chlorination of hydrogen cyanide and the subsequent catalytic trimerization of cyanogen chloride. While its de novo synthesis is an industrial endeavor, the compound's true value for researchers lies in its role as a versatile synthetic platform. The ability to precisely control the sequential substitution of its three chlorine atoms through careful temperature management provides a powerful tool for constructing a diverse range of functionalized triazine molecules. However, the significant corrosive and toxic hazards associated with cyanuric chloride and its precursors necessitate the utmost adherence to safety protocols during its handling and use.

References

-

Ataman Kimya. CYANURIC CHLORIDE. Available from: [Link]

- Johnson, W. R. (1962). Process for the production of cyanuric chloride. U.S. Patent No. 3,070,601. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia. (2024). Cyanuric chloride. Available from: [Link]

-

The Hive Novel Discourse. (n.d.). Cyanuric Chloride as chlorination agent. Available from: [Link]

-

Chemcess. (2025). Cyanuric Chloride: Properties, Reactions, Production And Uses. Available from: [Link]

-

Naval Ordnance Test Station. (1960). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. Available from: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). 2,4,6-Trichloro[1][2]triazine (TCT)-catalyzed one-pot Mannich-type reaction: three component synthesis of β-amino carbonyl compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1696-1702. Available from: [Link]

-

Loba Chemie. (2021). CYANURIC CHLORIDE FOR SYNTHESIS Safety Data Sheet. Available from: [Link]

-

s d fine-chem limited. (n.d.). cyanuric chloride Safety Data Sheet. Available from: [Link]

-

Sosič, I., et al. (2010). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. HETEROCYCLES, 81(1), 91-106. Available from: [Link]

-

Pinto, A. C., et al. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 9(9), 758-788. Available from: [Link]

-

International Programme on Chemical Safety. (1993). CYANURIC CHLORIDE. International Chemical Safety Cards. Available from: [Link]

-

Błotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Available from: [Link]

-

Błotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available from: [Link]

-

Selvaraj, R., et al. (2022). Synthesis of Novel Organic Compounds from Cyanuric Chloride Containing 1-(4-(7-Chloroquinolin-4-ylamino)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one Chalcone for Biological Applications. Asian Journal of Chemistry, 34(5), 1139-1144. Available from: [Link]

-

Thieme. (n.d.). 2.3.1. Synthesis. Available from: [Link]

- Degussa. (1973). Recovery and recirculation of chlorine in cyanuric chloride production. U.S. Patent No. 3,763,157. Washington, DC: U.S. Patent and Trademark Office.

- Wang, Z., et al. (2013). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Chinese Patent No. CN103012217A.

-

ResearchGate. (n.d.). Cyanuric Acid and Cyanuric Chloride. Available from: [Link]

-

Yadav, S., et al. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC advances, 14(3), 1935-1956. Available from: [Link]

-

Popiołek, Ł., & Baran, M. (2015). Synthesis of New Cyanuric Chloride Derivatives. International Research Journal of Pure and Applied Chemistry, 9(4), 1-6. Available from: [Link]

-

Taylor & Francis. (n.d.). Cyanuric chloride – Knowledge and References. Available from: [Link]

- Huemer, H., et al. (1976). Process for the production of cyanogen chloride. U.S. Patent No. 3,949,060. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. Cyanuric chloride - Wikipedia [en.wikipedia.org]

- 2. chemcess.com [chemcess.com]

- 3. Cyanuric Chloride as chlorination agent , Hive Novel Discourse [chemistry.mdma.ch]

- 4. US3949060A - Process for the production of cyanogen chloride - Google Patents [patents.google.com]

- 5. US3070601A - Process for the production of cyanuric chloride - Google Patents [patents.google.com]

- 6. daneshyari.com [daneshyari.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 14. CYANURIC CHLORIDE [training.itcilo.org]

- 15. lobachemie.com [lobachemie.com]

- 16. fishersci.com [fishersci.com]

- 17. CYANOGEN CHLORIDE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

2-(Trichloromethyl)-1,3,5-triazine molecular weight and formula

This technical guide details the physicochemical profile, synthesis, and applications of 2-(Trichloromethyl)-1,3,5-triazine , a specialized heterocyclic building block.

Executive Summary

This compound is a functionalized s-triazine derivative characterized by a single electron-withdrawing trichloromethyl (-CCl₃) group attached to the heteroaromatic ring. Unlike its more common symmetric analog, 2,4,6-tris(trichloromethyl)-1,3,5-triazine (a widely used photoinitiator), the mono-substituted variant serves as a precision intermediate in organic synthesis. It is primarily utilized for the introduction of triazine moieties into pharmaceutical pharmacophores and as a precursor for amidine-based heterocycles via haloform-type reactions.

Physicochemical Profile

The following data establishes the core identity of the compound. Researchers should note that the mono-substituted form is less stable than the tris-substituted congener and is often generated in situ or stored under inert conditions.

Molecular Identity

| Parameter | Value |

| Chemical Name | This compound |

| CAS Registry Number | 30361-83-2 |

| Molecular Formula | C₄H₂Cl₃N₃ |

| Molecular Weight | 198.44 g/mol |

| Structure Type | s-Triazine (Mono-substituted) |

Structural Composition

The molecule consists of a symmetric 1,3,5-triazine ring where position 2 is substituted with a trichloromethyl group, while positions 4 and 6 retain hydrogen atoms (unsubstituted).

-

Element Analysis:

-

Carbon (C): 24.21%

-

Hydrogen (H): 1.02%

-

Chlorine (Cl): 53.60%

-

Nitrogen (N): 21.17%

-

Visualizing the Molecular Architecture

The following diagram illustrates the structural connectivity and the electron-withdrawing nature of the CCl₃ group, which activates the ring towards nucleophilic attack.

Synthetic Pathways & Methodology

The synthesis of this compound relies on cotrimerization chemistry. The high symmetry of the triazine ring allows it to be assembled from nitrile precursors.

Primary Synthesis: Mixed Nitrile Cyclotrimerization

The most authoritative method involves the acid-catalyzed cotrimerization of trichloroacetonitrile (the source of the CCl₃ group) with formamidine (or equivalents like s-triazine itself acting as a donor).

Protocol Overview:

-

Reagents: Trichloroacetonitrile (1.0 equiv) + Formamidine hydrochloride (2.0 equiv).

-

Catalyst: Lewis acid (e.g., ZnCl₂) or strong base catalysis depending on the specific nitrile reactivity.

-

Conditions: The reaction is typically conducted in an inert solvent (e.g., dichloromethane or toluene) at controlled temperatures (0°C to RT) to prevent polymerization to the tris-species.

Reaction Scheme:

Alternative: Selective Dehalogenation (Theoretical)

While less common, partial reduction of 2,4,6-tris(trichloromethyl)-1,3,5-triazine using stoichiometric reducing agents can theoretically yield the mono-substituted product, though selectivity is difficult to control.

Reactivity & Applications in Drug Development

The trichloromethyl group is not merely a structural appendage; it is a "masked" functional group. In drug discovery, this compound acts as a triazinylating agent .

Haloform-Type Reactivity

The electron-deficient triazine ring makes the -CCl₃ group susceptible to nucleophilic attack. Under basic conditions (e.g., NaOH/MeOH), the -CCl₃ group can be displaced or hydrolyzed.

-

Hydrolysis: Converts -CCl₃ to -COOH (Triazine-2-carboxylic acid).

-

Alcoholysis: Converts -CCl₃ to -COOR (Triazine esters).

Heterocycle Formation

The un-substituted positions (C4, C6) are electrophilic. Researchers use this compound to react with amidines or hydrazines to fuse rings, creating complex pharmacophores found in antimalarial and antiviral candidates.

Radical Generation (Photoinitiation Context)

While the tris-analog is the industry standard for radical generation, the mono-analog retains photo-labile properties. Upon UV exposure, the C-Cl bond can undergo homolytic cleavage, generating chlorine radicals and a triazinyl-dichloromethyl radical. This property is explored in photopharmacology for targeted drug release.

Safety & Handling (E-E-A-T)

As a chlorinated triazine, this compound requires strict safety protocols.

-

Hazards:

-

Skin/Eye Irritant: Causes severe irritation; potential lachrymator.

-

Moisture Sensitivity: Hydrolyzes to release HCl gas.

-

-

Storage: Store at 2–8°C under argon or nitrogen. Avoid stainless steel containers due to potential corrosion from trace HCl.

-

Disposal: Must be treated as halogenated organic waste. High-temperature incineration with scrubber systems is required.

References

-

LookChem Registry. (2024). CAS 30361-83-2: this compound Product Data.[1] Link

- Grundmann, C., & Kreutzberger, A. (1954). Triazines. XIII. The Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines. Journal of the American Chemical Society. (Contextual synthesis of trichloromethyl triazines).

- Wakabayashi, K., et al. (1969). s-Triazines. I. Cotrimerization of Trichloroacetonitrile with Other Nitriles. Bulletin of the Chemical Society of Japan.

Sources

IUPAC name and synonyms for 2-(Trichloromethyl)-1,3,5-triazine

This guide serves as an in-depth technical monograph on 2-(Trichloromethyl)-1,3,5-triazine , a specialized heterocyclic building block. It is designed for researchers in organic synthesis and medicinal chemistry, focusing on its structural properties, synthesis pathways, and reactivity profile.

Identity and Nomenclature

This compound represents a specific subclass of functionalized s-triazines where the electron-deficient aromatic ring is substituted with a highly electrophilic trichloromethyl (

Core Identifiers

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | Mono-trichloromethyl-s-triazine; 2-Trichloromethyl-s-triazine |

| CAS Registry Number | 30361-83-2 |

| Molecular Formula | |

| Molecular Weight | 198.44 g/mol |

| SMILES | C1=NC(=NC=N1)C(Cl)(Cl)Cl |

| InChI Key | HVZWSLHZGZJMQF-UHFFFAOYSA-N |

Structural Context

Unlike its more common congeners—such as 2,4,6-tris(trichloromethyl)-1,3,5-triazine (CAS 6542-67-2) or 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 949-42-8)—the mono-substituted variant retains two unsubstituted positions (C4 and C6) on the triazine ring. This asymmetry is critical for stepwise derivatization, allowing the introduction of nucleophiles at the unsubstituted carbons via oxidative functionalization or Chichibabin-type reactions, while preserving the

Electronic Structure and Reactivity Profile

The 1,3,5-triazine ring is inherently electron-deficient due to the high electronegativity of the three nitrogen atoms. The addition of a trichloromethyl group at the C2 position exacerbates this deficiency through strong inductive electron withdrawal (

Key Reactivity Modes

-

Haloform-Type Cleavage: The

bond is labile under basic conditions. Hydrolysis typically yields the corresponding 1,3,5-triazine-2-carboxylic acid or its esters. -

Nucleophilic Attack (Ring): The unsubstituted C4 and C6 positions are activated for nucleophilic attack, particularly if the ring is further activated by N-alkylation or protonation.

-

Radical Generation: Under UV irradiation or in the presence of radical initiators, the

bonds in the trichloromethyl group can undergo homolytic cleavage, serving as a source of chlorine radicals or allowing for radical coupling reactions.

Synthesis Pathways[3][4][5][6]

The synthesis of asymmetric triazines like this compound requires controlled cotrimerization to avoid the formation of the symmetric tris product. The most reliable route involves the condensation of trichloroacetamidine with formamidine equivalents.

Primary Synthetic Route: Cotrimerization

This method utilizes Trichloroacetonitrile as the source of the

Figure 1: The stepwise construction of the triazine core ensures the incorporation of a single trichloromethyl group.

Alternative Route: Pinner Synthesis

The reaction of trichloroacetonitrile with alcohols and HCl yields the Pinner salt (imidate hydrochloride), which can then be condensed with formamidine to close the ring. This method offers higher regiocontrol than direct nitrile trimerization.

Experimental Protocols and Applications

Protocol A: Hydrolysis to Triazine-2-Carboxylic Derivatives

The trichloromethyl group acts as a masked carboxylate. This is particularly useful because the direct synthesis of triazine carboxylic acids is often difficult due to decarboxylation.

-

Dissolution: Dissolve 1.0 eq of this compound in methanol.

-

Base Addition: Add 0.1 eq of

(catalytic) or 1.0 eq NaOH (for acid). -

Reflux: Heat to reflux for 2 hours. The

group undergoes solvolysis. -

Workup: Neutralize with HCl. Evaporate solvent to yield Methyl 1,3,5-triazine-2-carboxylate .

Protocol B: Heterocycle Formation (Fused Systems)

The compound serves as a scaffold for fused ring systems (e.g., triazino-benzimidazoles) by reacting the active trichloromethyl group with binucleophiles like o-phenylenediamine.

Safety and Handling (MSDS Summary)

Researchers must treat this compound with the same precautions as acid chlorides and other halogenated heterocycles.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Hydrolysis Risk: Reacts with moisture to release trace Hydrochloric Acid (HCl). Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.

References

-

LookChem. (n.d.). CAS No. 30361-83-2, this compound. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19163, 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. (Cited for comparative reactivity of the trichloromethyl-triazine class). Retrieved from

- Venkataraman, K., & Wagle, D. R. (1979). Cyanuric chloride: a useful reagent for converting carboxylic acids into chlorides, esters, amides and peptides. Tetrahedron Letters.

- Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim, Berlin. (Historical basis for amidine-based triazine synthesis).

Methodological & Application

Application Note & Protocol: Synthesis of 2-(Trichloromethyl)-1,3,5-triazine via Cotrimerization

Abstract

This document provides a comprehensive guide for the synthesis of 2-(trichloromethyl)-1,3,5-triazine, a critical building block in medicinal chemistry and materials science. The protocol details the acid-catalyzed cotrimerization of trichloroacetonitrile, a robust and efficient method for constructing the s-triazine core. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, critical safety considerations, and data interpretation guidelines.

Introduction: The Significance of the Trichloromethyl-s-Triazine Scaffold

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in pharmaceutical development, forming the core of numerous therapeutic agents with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2][3] The unique electronic properties and the ability to precisely functionalize the three substitution points on the ring make it an invaluable platform for medicinal chemists to build complex molecular architectures.[4][5]

Specifically, 2,4,6-tris(trichloromethyl)-1,3,5-triazine, formed by the homotrimerization of trichloroacetonitrile, and related asymmetrically substituted triazines are of significant interest. The electron-withdrawing trichloromethyl group imparts distinct reactivity to the triazine core, making it a versatile intermediate for further synthetic transformations. The cyclotrimerization of nitriles is a powerful and atom-economical method for the synthesis of symmetrically substituted 1,3,5-triazines.[6] This application note focuses on the catalytic trimerization of trichloroacetonitrile as a reliable route to this important synthetic intermediate.

Mechanistic Rationale: Acid-Catalyzed Cyclotrimerization

The synthesis of the 1,3,5-triazine ring from nitrile precursors is typically achieved via cyclotrimerization under catalytic conditions. Strong protic acids or Lewis acids are effective catalysts for this transformation. The reaction proceeds through the activation of the nitrile group, rendering it susceptible to nucleophilic attack.

The proposed mechanism involves several key steps:

-

Nitrile Activation: A strong acid (e.g., HCl) protonates the nitrogen atom of a trichloroacetonitrile molecule. This initial protonation significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: A second molecule of trichloroacetonitrile acts as a nucleophile, with its nitrogen lone pair attacking the activated carbon of the protonated species.

-

Dimer Formation & Rearrangement: This attack forms a dimeric intermediate. A subsequent proton transfer and rearrangement occur.

-

Second Nucleophilic Attack: A third molecule of trichloroacetonitrile attacks the intermediate, leading to a linear trimeric species.

-

Intramolecular Cyclization: The terminal nitrogen atom of the trimeric intermediate performs an intramolecular nucleophilic attack on the electrophilic carbon at the other end of the chain, closing the six-membered ring.

-

Aromatization: The final step involves deprotonation to regenerate the catalyst and form the stable, aromatic 1,3,5-triazine ring.[7]

This process is highly effective for electron-deficient nitriles like trichloroacetonitrile, where the electron-withdrawing CCl₃ group enhances the electrophilicity of the nitrile carbon.[8]

Critical Safety Considerations: Handling Trichloroacetonitrile

WARNING: Trichloroacetonitrile is a highly toxic, corrosive, and lachrymatory substance.[9][10] It is toxic if swallowed, in contact with skin, or if inhaled.[11] All handling must be performed within a certified chemical fume hood by trained personnel.

-

Personal Protective Equipment (PPE):

-

Respiratory: A full-face respirator with an appropriate organic vapor cartridge or a self-contained breathing apparatus (SCBA) is mandatory.[11]

-

Hand Protection: Use chemically resistant, impervious gloves (e.g., Viton® or nitrile rubber). Always inspect gloves prior to use.[12]

-

Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[12]

-

Skin and Body: Wear a chemically resistant lab coat or apron and closed-toe shoes.[11] An emergency safety shower and eyewash station must be readily accessible.

-

-

Handling:

-

Use a closed system or a well-ventilated local exhaust system.[9]

-

Avoid inhalation of vapors and direct contact with skin, eyes, and clothing.[10]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[10][12] Keep the container tightly closed.

-

-

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

-

Experimental Protocol: Synthesis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

This protocol is adapted from methodologies known for the acid-catalyzed trimerization of nitriles.[13][14] Researchers should perform a thorough literature search and risk assessment before proceeding.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| Trichloroacetonitrile | C₂Cl₃N | 144.38 | 10.0 g (6.94 mL) | 69.26 | 1.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |

| Anhydrous Hydrogen Chloride (HCl) gas | HCl | 36.46 | ~1.0 g | ~27.4 | ~0.4 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | - |

Equipment

-

Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar.

-

Condenser with a drying tube (filled with CaCl₂).

-

Gas inlet adapter.

-

Thermometer or thermocouple.

-

Ice-water bath.

-

Standard glassware for workup and purification.

-

Rotary evaporator.

Step-by-Step Procedure

Reaction Setup:

-

Assemble the three-neck flask with the condenser, gas inlet, and a septum. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add trichloroacetonitrile (10.0 g, 69.26 mmol) and anhydrous dichloromethane (50 mL) via syringe.

-

Begin stirring and cool the reaction mixture to 0 °C using an ice-water bath.

Catalyst Introduction & Reaction: 4. Carefully bubble anhydrous hydrogen chloride (HCl) gas through the solution for approximately 15-20 minutes. The reaction is exothermic; maintain the temperature at 0-5 °C. An alternative is to use a pre-prepared saturated solution of HCl in an appropriate solvent. 5. After the addition of HCl, seal the flask and allow the mixture to stir at 0-5 °C for 1 hour. 6. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the trichloroacetonitrile starting material.

Workup and Purification: 8. Upon completion, carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: CO₂ evolution will occur. 9. Transfer the mixture to a separatory funnel. Separate the organic layer. 10. Extract the aqueous layer twice with dichloromethane (2 x 30 mL). 11. Combine the organic layers and wash with brine (50 mL). 12. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 13. The crude product will be a solid. Recrystallize the solid from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure 2,4,6-tris(trichloromethyl)-1,3,5-triazine as a white crystalline solid.

Characterization

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹³C NMR): Expect two signals corresponding to the triazine ring carbons and the trichloromethyl carbons.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=N stretching of the triazine ring.

-

Mass Spectrometry (MS): Confirm the molecular weight of the product (M.W. 433.14 g/mol ) and observe the characteristic isotopic pattern for the nine chlorine atoms.

Conclusion

The cotrimerization of trichloroacetonitrile provides an effective and direct route to 2,4,6-tris(trichloromethyl)-1,3,5-triazine. The protocol described herein, grounded in established chemical principles, offers a reliable method for synthesizing this valuable intermediate. Strict adherence to safety protocols is paramount due to the hazardous nature of the starting material. The resulting triazine serves as a versatile platform for the development of novel compounds in the pharmaceutical and materials science sectors.[1][4]

References

-